1-Hexanol, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 2-bromo- is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, specifically a primary alcohol with a bromine atom attached to the second carbon of the hexanol chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
1-Hexanol, 2-bromo- can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like diethyl ether. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial production methods may involve the use of more efficient and scalable processes, such as the use of bromine and a catalyst to achieve the desired bromination of 1-hexanol. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
1-Hexanol, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form 1-hexanol, or by cyanide ions (CN-) to form 2-cyanohexanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-hexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Hexanol, 2-bromo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexanol, 2-bromo- involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules .
Comparison with Similar Compounds
1-Hexanol, 2-bromo- can be compared with other brominated alcohols, such as 1-bromo-2-hexanol and 6-bromo-1-hexanol. These compounds share similar reactivity patterns but differ in the position of the bromine atom on the carbon chain. The unique position of the bromine atom in 1-Hexanol, 2-bromo- makes it particularly useful in specific synthetic applications where regioselectivity is important .
Similar compounds include:
- 1-Bromo-2-hexanol
- 6-Bromo-1-hexanol
- 2-Bromo-1-hexanol
Properties
IUPAC Name |
2-bromohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQSJGIFBAXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449191 |
Source
|
Record name | 1-Hexanol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112586-72-8 |
Source
|
Record name | 1-Hexanol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.